molecular formula C10H10N4 B6618067 5-[(pyridin-2-yl)methyl]pyrimidin-2-amine CAS No. 1544983-84-7

5-[(pyridin-2-yl)methyl]pyrimidin-2-amine

Cat. No. B6618067
CAS RN: 1544983-84-7
M. Wt: 186.21 g/mol
InChI Key: JEUPPBLDRBWGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(pyridin-2-yl)methyl]pyrimidin-2-amine, also known as 5-Pyridylmethylpyrimidine-2-amine (5-PMPA), is a heterocyclic compound with a wide range of applications in the fields of biochemistry, medicine, and materials science. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells. 5-PMPA has also been used in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, it has been used in the synthesis of various organic compounds, including amines, alcohols, and carboxylic acids.

Scientific Research Applications

5-PMPA has been widely studied in the field of biochemistry, with a focus on its role as a starting material for the synthesis of various organic compounds. In addition, its use in the synthesis of novel pyrimidine-based dyes and fluorescent molecules has been studied. It has also been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.

Mechanism of Action

5-PMPA is believed to act as a nucleophile in organic reactions, due to its electron-rich pyridine ring. The pyridine ring can interact with electrophilic species, resulting in the formation of a new covalent bond. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PMPA have not been extensively studied. However, it has been shown to have antioxidant properties, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-PMPA in lab experiments include its availability, low cost, and ease of synthesis. It can be synthesized from readily available starting materials, and the reaction is typically carried out at room temperature. However, the reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.

Future Directions

The future directions for 5-PMPA include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pyrimidine-based dyes and fluorescent molecules. In addition, further research into its use as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials with potential applications in solar cells and fuel cells could be beneficial. Finally, further research into its antioxidant properties could lead to potential applications in medicine and healthcare.

Synthesis Methods

5-PMPA can be synthesized from pyridine and formaldehyde, which are both readily available in the laboratory. The reaction involves a condensation reaction between the two starting materials, which results in a pyridylmethylpyrimidine-2-amine derivative. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.

properties

IUPAC Name

5-(pyridin-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10-13-6-8(7-14-10)5-9-3-1-2-4-12-9/h1-4,6-7H,5H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUPPBLDRBWGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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